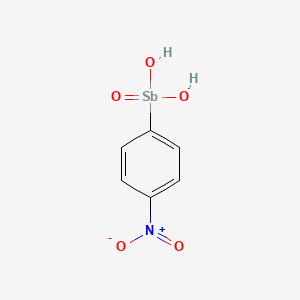
(4-Nitrophenyl)stibonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)stibonic acid is an organometallic compound that contains a nitrophenyl group attached to an antimony atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)stibonic acid typically involves the reaction of 4-nitrophenyl derivatives with antimony compounds. One common method is the reaction of 4-nitrophenyl chloroformate with antimony trichloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)stibonic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the antimony atom is oxidized to higher oxidation states.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Reduction: 4-Aminophenylstibonic acid.
Substitution: Various substituted phenylstibonic acids depending on the nucleophile used.
Oxidation: Higher oxidation state antimony compounds.
科学的研究の応用
(4-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4-Nitrophenyl)stibonic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction or substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The antimony atom can also participate in coordination chemistry, forming complexes with metal ions or other ligands, which can modulate its activity.
類似化合物との比較
Similar Compounds
4-Nitrophenol: A related compound with a nitro group attached to a phenol ring. It is commonly used as a pH indicator and in the synthesis of other chemicals.
4-Nitrophenyl chloroformate: Used as a reagent in organic synthesis, particularly in the formation of carbamates and esters.
4-Nitrophenyl acetate: Utilized in enzymatic assays to measure the activity of esterases.
Uniqueness
(4-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical properties and reactivity compared to other nitrophenyl compounds. Its ability to form coordination complexes and participate in redox reactions makes it valuable in various applications, particularly in catalysis and material science.
特性
CAS番号 |
10247-92-4 |
|---|---|
分子式 |
C6H6NO5Sb |
分子量 |
293.88 g/mol |
IUPAC名 |
(4-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H;2*1H2;;/q;;;;+2/p-2 |
InChIキー |
GWDGRWOLKMLOEZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Sb](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


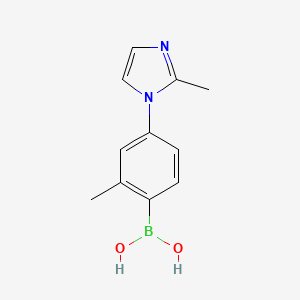

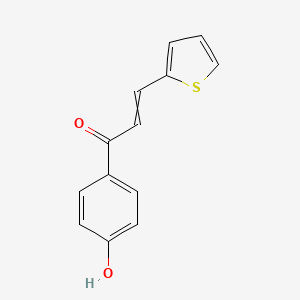
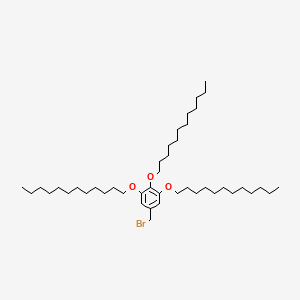
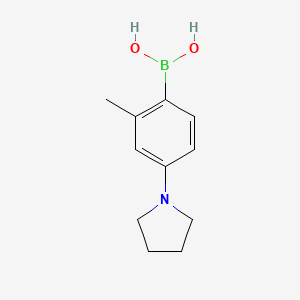
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)


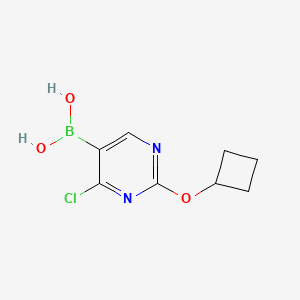
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
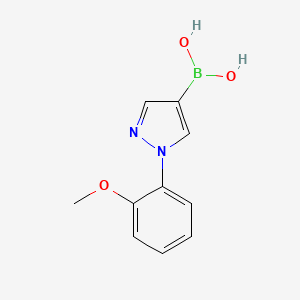
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)

